methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Overview
Description
Methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is recognized for its unique chemical structure and diverse applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: : This is typically achieved through a cyclization reaction involving suitable precursors under controlled conditions.
Introduction of Substituents: : The 4-chloro-3-methylphenoxy group and the cyanoprop-2-enoate moiety are introduced via nucleophilic substitution and condensation reactions respectively.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Techniques such as continuous flow synthesis, employing catalysts, and advanced purification methods are often used to ensure consistent quality at large scales.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate can undergo oxidation, particularly at the methylphenoxy and pyrimidin-yl moieties.
Reduction: : Reductive processes can alter the pyrido[1,2-a]pyrimidine core and the ester groups.
Substitution: : This compound is also reactive towards nucleophilic and electrophilic substitutions, affecting various positions in its complex structure.
Common Reagents and Conditions
Oxidation: : Often involves reagents such as potassium permanganate or chromium trioxide.
Reduction: : Utilizes reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can be carried out using halogenating agents or organometallic reagents under anhydrous conditions.
Major Products Formed
Products from these reactions can vary widely, including:
Oxidized derivatives
Reduced forms of the core structure
Substituted derivatives with altered functional groups
Scientific Research Applications
Methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is valuable in several fields:
Chemistry: : Used as a reagent and intermediate in synthetic organic chemistry.
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its unique binding properties.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets:
Enzymes: : Inhibition or modulation of enzyme activities by binding to active sites or allosteric sites.
Receptors: : Interactions with cellular receptors that affect signal transduction pathways. These interactions can lead to changes in biochemical pathways and physiological responses, making it a compound of interest for therapeutic research.
Comparison with Similar Compounds
Compared to other pyrido[1,2-a]pyrimidine derivatives:
Uniqueness: : The 4-chloro-3-methylphenoxy group and the ester functionality provide distinct chemical properties and reactivity.
Similar Compounds
Pyrido[1,2-a]pyrimidine itself
Derivatives with different substituents like fluorophenoxy or methoxy groups
Hope this detailed look into methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate helps!
Properties
IUPAC Name |
methyl (E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c1-12-9-14(6-7-16(12)21)28-18-15(10-13(11-22)20(26)27-2)19(25)24-8-4-3-5-17(24)23-18/h3-10H,1-2H3/b13-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXZOPCYYFOHL-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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